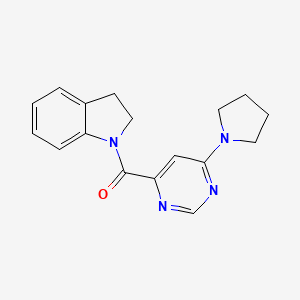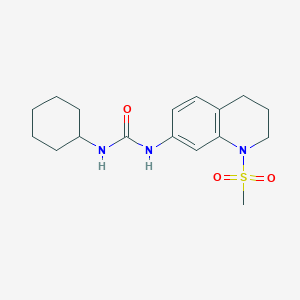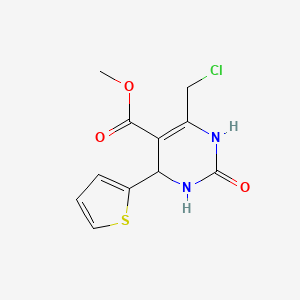![molecular formula C18H21N5OS2 B2550146 2-[[4-(4-Ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-52-7](/img/structure/B2550146.png)
2-[[4-(4-Ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[[4-(4-Ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine is a complex organic molecule that may have potential biological activity due to its structural features, which include a pyrimidine ring, a triazole moiety, and various substituents that could interact with biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their potential activities, which can be extrapolated to hypothesize about the subject compound.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the alkylation of 2,4-diamino-6-hydroxypyrimidines or the cyclization of precursor molecules to form the pyrimidine ring . The introduction of various substituents can be achieved through reactions with appropriate reagents, such as tosylates for phosphonate groups or halogenation followed by cross-coupling reactions for methyl groups . The synthesis of the subject compound would likely follow similar strategies, with specific reagents chosen to introduce the ethoxyphenyl and propan-2-ylsulfanyl groups.
Molecular Structure Analysis
The molecular structure of related compounds, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine, has been characterized in different crystal environments, revealing the importance of hydrogen bonding and π-π stacking interactions in the formation of supramolecular architectures . These interactions are crucial for the stability and biological activity of such compounds. The subject compound would also be expected to exhibit similar intermolecular interactions, influencing its crystalline form and potentially its biological activity.
Chemical Reactions Analysis
Pyrimidine and triazole derivatives can undergo various chemical reactions, including nucleophilic substitution and addition reactions with C-nucleophiles . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electron density distribution within the molecule . The subject compound's reactivity would be determined by the specific substituents present and their electronic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be studied using spectroscopic techniques such as FT-IR and FT-Raman . These methods can provide information on the equilibrium geometry, vibrational wave numbers, and the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies . Additionally, molecular docking studies can predict the potential biological activity of these compounds by simulating their interaction with biological targets . The subject compound's properties would likely be similar, with its specific substituents influencing its spectroscopic signatures and interaction with biological molecules.
Scientific Research Applications
Supramolecular Chemistry and Ligand Design
Pyrimidine derivatives have been extensively studied for their ability to form hydrogen-bonded supramolecular assemblies, which are crucial in the development of new materials and chemical sensors. Research by Fonari et al. (2004) on the dihydropyrimidine-2,4-(1H,3H)-dione functionality demonstrates its suitability as a module for novel crown-containing hydrogen-bonded supramolecular assemblies. This study exemplifies the potential of pyrimidine and its derivatives in crafting complex molecular architectures through extensive hydrogen bonding interactions, which could have implications in material science and nanotechnology Fonari et al., 2004.
Antimicrobial and Antiviral Activities
Pyrimidine derivatives also play a significant role in the development of antimicrobial and antiviral agents. Research into substituted pyrimidines has shown that these compounds can exhibit potent activity against various microbial and viral pathogens. A study by Hocková et al. (2003) on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines reveals their potential as acyclic nucleoside phosphonate analogues with antiviral activity, showcasing the versatility of pyrimidine derivatives in therapeutic applications Hocková et al., 2003.
Synthesis and Chemical Properties
The synthesis and chemical properties of pyrimidine derivatives have been a focus of research, aiming to elucidate their potential applications in various domains, including medicinal chemistry. Studies such as the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines by Alsaedi et al. (2019) contribute to understanding the chemical behavior and potential utility of these compounds in developing new antimicrobial agents. These studies not only highlight the synthetic accessibility of pyrimidine derivatives but also their relevance in addressing resistance mechanisms in pathogens Alsaedi et al., 2019.
Molecular Structure Analysis
The detailed molecular structure analysis of pyrimidine derivatives provides insights into their potential applications in drug design and development. For instance, research by Lahmidi et al. (2019) on the synthesis, crystal structure, and antibacterial activity of a novel pyrimidine derivative containing the triazolopyrimidine ring demonstrates the importance of structural analysis in understanding the bioactivity of these compounds. Such studies are crucial for the rational design of new therapeutic agents, leveraging the unique properties of pyrimidine derivatives Lahmidi et al., 2019.
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would involve interacting with a specific target in the body. Without more information, it’s difficult to speculate about the possible mechanisms of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS2/c1-4-24-15-8-6-14(7-9-15)23-16(21-22-18(23)26-13(2)3)12-25-17-19-10-5-11-20-17/h5-11,13H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDYBEGSERESJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SC(C)C)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2550063.png)


![5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B2550067.png)


![2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2550072.png)
![2-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B2550074.png)

![ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550078.png)



![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide](/img/structure/B2550085.png)